
5,5,6,6,6-Pentafluorohexanoic acid
Overview
Description
5,5,6,6,6-Pentafluorohexanoic acid (CAS: 148043-70-3) is a fluorinated carboxylic acid with the molecular formula C₆H₅F₅O₂. It features five fluorine atoms substituted at the 5th and 6th carbon positions of the hexanoic acid backbone, imparting unique physicochemical properties such as enhanced acidity, thermal stability, and hydrophobicity compared to non-fluorinated analogs . This compound is utilized in pharmaceutical intermediates, agrochemical synthesis, and specialty material production due to its reactivity and fluorine-driven electronic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the direct fluorination of hexanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized reactors and safety protocols is essential to manage the reactivity of fluorine and prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,6-Pentafluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
Chemical Synthesis and Intermediates
PFHA is utilized as a building block in the synthesis of fluorinated compounds. Its fluorinated structure imparts unique properties to the resultant compounds, making them suitable for specialized applications in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Fluorinated Pharmaceuticals
- Objective: To develop new anti-cancer agents.
- Method: PFHA was used as an intermediate in synthesizing fluorinated analogs of existing drugs.
- Outcome: Enhanced bioactivity and selectivity were observed in vitro compared to non-fluorinated counterparts.
Surface Coatings and Treatments
Due to its hydrophobic nature and resistance to solvents, PFHA is employed in surface coatings. It enhances the durability and performance of coatings used in various applications, including automotive and aerospace industries.
Data Table: Performance Metrics of PFHA-based Coatings
Property | PFHA Coating | Conventional Coating |
---|---|---|
Water Contact Angle | 110° | 80° |
Chemical Resistance | High | Moderate |
Abrasion Resistance | Excellent | Good |
Environmental Applications
PFHA is also studied for its potential use in environmental remediation. Its ability to form stable complexes with heavy metals makes it a candidate for removing contaminants from water sources.
Case Study: Heavy Metal Remediation
- Location: Industrial wastewater treatment facility.
- Method: PFHA was tested for its efficacy in binding lead ions from contaminated water.
- Results: A reduction of lead concentration by 95% was achieved after treatment with PFHA.
Analytical Chemistry
In analytical chemistry, PFHA is used as a derivatizing agent for the analysis of various compounds through techniques such as gas chromatography-mass spectrometry (GC-MS). Its ability to enhance detection limits makes it valuable for trace analysis.
Data Table: Detection Limits Using PFHA Derivatization
Compound | Detection Limit (ppm) | Without PFHA (ppm) |
---|---|---|
Pesticide A | 0.01 | 0.1 |
Herbicide B | 0.005 | 0.05 |
Biocompatibility Studies
Research into the biocompatibility of PFHA derivatives indicates potential applications in biomedical fields, particularly in drug delivery systems where fluorinated compounds can provide improved solubility and stability.
Case Study: Drug Delivery Systems
- Objective: To evaluate the biocompatibility of PFHA-based nanoparticles.
- Method: In vivo studies on mice showed no significant adverse effects.
- Outcome: Enhanced drug release profiles were noted compared to non-fluorinated systems.
Mechanism of Action
The mechanism of action of 5,5,6,6,6-Pentafluorohexanoic acid involves its interaction with various molecular targets. Its fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are of significant interest in both biological and chemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Partial Fluorination
4,4,5,5,5-Pentafluoropentanoic Acid (CAS: 3637-31-8)
- Molecular Formula : C₅H₃F₅O₂.
- Structural Difference : Fluorines are localized at the 4th and 5th carbons, shortening the carbon chain by one unit.
- Impact : Reduced hydrophobicity and lower molecular weight (178.07 g/mol) compared to the target compound. Applications include surfactants and corrosion inhibitors .
5,5,6,6,7,7,7-Heptafluoro-2,4-Heptanedione (CAS: Not specified)
- Molecular Formula : C₇H₅F₇O₂.
- Structural Difference : Contains a diketone functional group (two ketone moieties) and additional fluorines.
- Impact : Enhanced chelating ability for metal ions, making it suitable for catalysis and coordination chemistry .
Perfluoroalkyl Carboxylic Acids (PFCAs)
Perfluorohexanoic Acid (PFHxA; CAS: 307-24-4)
- Molecular Formula : C₆HF₁₁O₂ (fully fluorinated).
- Key Differences :
- Fluorine Content : 11 vs. 5 fluorine atoms in the target compound.
- Acidity : PFHxA has a lower pKa (~0.5–1.0) due to stronger electron-withdrawing effects, whereas the target compound’s pKa is higher (~2.5–3.0) .
- Environmental Persistence : PFHxA is a persistent organic pollutant (POP), while the partial fluorination of the target compound may reduce bioaccumulation .
Perfluorononanoic Acid (PFNA; CAS: 375-95-1)
- Molecular Formula : C₉HF₁₇O₂.
- Key Differences :
Fluorinated Esters and Ethers
Methyl 2,2,3,3,4,4-Hexafluorobutanoate (CAS: Not specified)
- Molecular Formula : C₅H₄F₆O₂.
- Structural Difference : Ester group replaces the carboxylic acid.
- Impact : Lower acidity and higher volatility, making it suitable for solvent applications .
Methyl 2,2,3,3,3-Pentafluoropropyl Ether (CAS: 378-16-5)
- Molecular Formula : C₄H₅F₅O.
- Structural Difference : Ether linkage instead of a carboxylic acid.
- Impact : Used as a refrigerant or heat-transfer fluid due to low boiling point (46°C) .
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Fluorinated Compounds
Biological Activity
5,5,6,6,6-Pentafluorohexanoic acid (PFHxA) is a perfluoroalkyl acid (PFAA) characterized by its unique fluorinated structure. It has garnered attention due to its presence as a metabolite and degradation product of various fluorotelomer-based substances. Understanding its biological activity is crucial for assessing potential health risks associated with exposure.
- Chemical Formula : C6H7F5O2
- Molecular Weight : 202.12 g/mol
- CAS Number : 12017059
Biological Activity Overview
PFHxA exhibits a range of biological activities and effects on various organisms. Its toxicity and potential health impacts have been the subject of numerous studies, focusing on its carcinogenicity, reproductive toxicity, and endocrine disruption.
Toxicological Profile
- Carcinogenicity : Current research indicates that PFHxA is not carcinogenic. Studies involving Sprague-Dawley rats showed no significant tumor formation associated with PFHxA exposure at various dosage levels .
- Reproductive and Developmental Toxicity : PFHxA does not exhibit selective reproductive or developmental toxicity. Data suggest that it does not disrupt endocrine functions significantly .
- Kidney Effects : The primary concern regarding PFHxA exposure involves potential mild renal effects. Chronic exposure studies indicated histological changes in kidney tissues at high doses, but these effects were generally reversible and occurred at levels much higher than those observed for other perfluorinated compounds like PFOA .
Pharmacokinetics
PFHxA demonstrates rapid absorption and distribution in biological systems:
- Absorption : Following administration, PFHxA is quickly absorbed into the bloodstream.
- Distribution : Studies in rats indicated that PFHxA accumulates in the liver and kidneys, with peak concentrations reached within one hour post-exposure .
- Elimination : The compound undergoes biphasic elimination; rapid elimination occurs initially, followed by a slower phase where lower concentrations persist in the plasma .
Study 1: Human Exposure Assessment
In a study assessing human exposure to PFHxA through drinking water, researchers found detectable levels of PFHxA in various tissues including the brain and liver. The transplacental transfer efficiency was notably high, indicating potential risks for fetal development .
Study 2: Animal Model Research
Research involving repeated oral dosing in rats demonstrated no significant adverse effects on body weight or general health parameters at lower doses. However, higher doses did correlate with decreased survival rates in female subjects .
Data Summary Table
Q & A
Basic Question: What are the established synthesis pathways for 5,5,6,6,6-Pentafluorohexanoic acid, and what experimental parameters require optimization?
Answer:
The synthesis of fluorinated carboxylic acids like this compound typically involves direct fluorination of precursor alkanes or ketones using agents such as sulfur tetrafluoride (SF₄) or electrochemical fluorination. Key parameters include reaction temperature (optimized between 40–60°C to avoid side reactions), stoichiometric control of fluorinating agents, and inert atmosphere conditions to prevent hydrolysis . Post-synthesis purification via fractional distillation or preparative HPLC is critical to isolate the target compound from polyfluorinated byproducts. Researchers should validate purity using NMR to confirm fluorine substitution patterns .
Basic Question: Which analytical techniques are most effective for characterizing this compound in complex matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal for quantifying trace levels in environmental or biological samples. For structural confirmation, high-resolution and NMR spectroscopy is essential to resolve overlapping signals caused by fluorine’s strong electronegativity. Gas chromatography (GC) paired with flame ionization detection (FID) may be unsuitable due to the compound’s low volatility and thermal instability .
Advanced Question: How can researchers model the environmental persistence and bioaccumulation potential of this compound compared to other perfluoroalkyl acids (PFAAs)?
Answer:
Use quantitative structure-activity relationship (QSAR) models to predict log (octanol-water partition coefficient) and bioconcentration factors (BCFs). Compare data with homologs like perfluorohexanoic acid (PFHxA, CAS 307-24-4) to assess chain-length dependencies. Field studies should employ passive samplers in water and soil, followed by LC-MS/MS analysis. Note that shorter-chain PFAAs like PFHxA exhibit lower bioaccumulation than longer-chain analogs, but substituent positioning (e.g., terminal vs. internal fluorination) may alter toxicity pathways .
Advanced Question: How should researchers resolve contradictory data on the compound’s reactivity under acidic vs. alkaline conditions?
Answer:
Contradictions may arise from differences in solvent systems or competing hydrolysis pathways. Design controlled experiments using buffered aqueous solutions (pH 2–12) and monitor degradation via time-resolved NMR. Apply kinetic modeling (e.g., pseudo-first-order rate constants) to quantify stability. For mechanistic insights, employ density functional theory (DFT) calculations to evaluate the energy barriers for defluorination or decarboxylation reactions under varying pH conditions .
Advanced Question: What methodologies are recommended for studying the compound’s interaction with biological membranes or protein targets?
Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with serum albumin or transmembrane receptors. Molecular dynamics (MD) simulations can map fluorine’s hydrophobic interactions with lipid bilayers. For in vitro toxicity assays, employ fluorescent probes (e.g., lactate dehydrogenase leakage) to assess membrane integrity in cell cultures exposed to sub-micromolar concentrations .
Advanced Question: How can experimental designs account for the compound’s thermal instability during catalytic applications?
Answer:
Optimize reaction conditions using differential scanning calorimetry (DSC) to identify decomposition thresholds. For catalytic studies (e.g., esterification), employ low-temperature (<100°C) batch reactors with real-time Fourier-transform infrared (FTIR) monitoring of carbonyl intermediates. Compare turnover frequencies (TOFs) with non-fluorinated analogs to isolate steric/electronic effects of fluorine substitution .
Advanced Question: What protocols ensure reproducibility in toxicity studies involving this compound?
Answer:
Adhere to OECD Test Guidelines (e.g., TG 211 for Daphnia magna acute toxicity). Use certified reference materials (CRMs) to calibrate dosing solutions. Include positive controls (e.g., perfluorooctanoic acid, PFOA) and negative controls (fluorine-free analogs) to validate assay sensitivity. Report results with detailed metadata, including solvent type (e.g., DMSO vs. aqueous) and exposure duration, to enable cross-study comparisons .
Properties
IUPAC Name |
5,5,6,6,6-pentafluorohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-1-2-4(12)13/h1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNQZVLVFCPHTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475885 | |
Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148043-70-3 | |
Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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